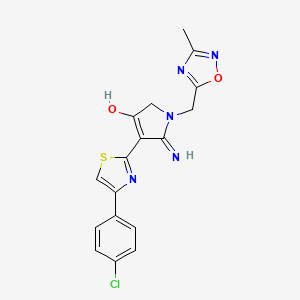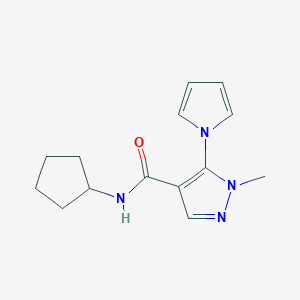![molecular formula C22H19N5OS B12173202 1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12173202.png)
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a combination of benzimidazole, thiazole, and pyrrole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Pyrrole Ring Formation: The pyrrole ring is often formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Final Coupling: The final step involves coupling the benzimidazole, thiazole, and pyrrole moieties under specific conditions to form the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds like thiamine and ritonavir have comparable pharmacological properties.
Pyrrole Derivatives: Pyrrole-based compounds such as tolmetin and atorvastatin also show similar therapeutic effects.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19N5OS/c23-21-20(22-26-17(13-29-22)14-6-2-1-3-7-14)18(28)12-27(21)11-10-19-24-15-8-4-5-9-16(15)25-19/h1-9,13,23,28H,10-12H2,(H,24,25) |
InChI Key |
YEVKWWVWKPAXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=NC3=CC=CC=C3N2)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12173120.png)

![7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B12173131.png)
![4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173136.png)

![5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12173144.png)
![[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine](/img/structure/B12173146.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide](/img/structure/B12173167.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12173168.png)
![1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173175.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12173190.png)

